Cas no 877618-96-7 (3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

3-Benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative with a benzyl and 2-chlorobenzylthio substitution pattern. This heterocyclic compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structural complexity and functional group diversity. The presence of a thienopyrimidinone core, combined with the benzyl and chlorophenyl moieties, may contribute to enhanced binding affinity in biological systems, making it a candidate for further exploration in drug discovery. Its synthetic versatility allows for modifications to optimize physicochemical properties or biological activity. The compound's stability and purity are critical for reproducible research applications.
3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one structure
877618-96-7 structure
Product Name:3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
CAS No:877618-96-7
MF:C20H17ClN2OS2
MW:400.944781064987
CID:5510742
Update Time:2025-10-28

3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • 3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
    • Inchi: 1S/C20H17ClN2OS2/c21-16-9-5-4-8-15(16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-6-2-1-3-7-14/h1-9H,10-13H2
    • InChI Key: MCZUBFPAOGPLJG-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC=C2Cl)N(CC2=CC=CC=C2)C(=O)C2SCCC=2N=1

3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>

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Additional information on 3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one

Introduction to Compound with CAS No. 877618-96-7 and Product Name: 3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one

The compound with the CAS number 877618-96-7 and the product name 3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework of this compound integrates a thienopyrimidine core with benzyl and chlorophenylmethylsulfanyl substituents, which are strategically positioned to modulate its biological activity.

Recent studies have highlighted the importance of thienopyrimidine derivatives in drug discovery. These compounds exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the thieno[3,2-d]pyrimidin-4-one scaffold in this molecule is particularly noteworthy, as it has been shown to enhance binding affinity to various biological targets. This structural motif is known for its ability to interact with enzymes and receptors in a manner that can lead to potent pharmacological effects.

The benzyl group at the 3-position of the thienopyrimidine ring contributes to the compound's solubility and bioavailability, while the (2-chlorophenyl)methylsulfanyl moiety at the 2-position introduces a polar interaction surface that can be crucial for binding to biological targets. This combination of substituents makes the compound a promising candidate for further investigation in medicinal chemistry.

In the realm of oncology research, thienopyrimidine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The specific arrangement of atoms in 3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one suggests that it may interact with such targets effectively. Preliminary computational studies have indicated that this compound could disrupt key signaling pathways involved in tumor growth and metastasis.

Furthermore, the compound's potential as an antiviral agent has not been overlooked. The structural features of thienopyrimidine derivatives are known to mimic natural nucleoside analogs, which are often used in antiviral therapies. The unique substitution pattern in 3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one may enable it to inhibit viral polymerases or other essential viral enzymes.

Investigations into the pharmacokinetic properties of this compound are also underway. Studies suggest that the benzyl group enhances oral bioavailability by improving solubility in lipid-based environments. Additionally, the chlorophenylmethylsulfanyl moiety may contribute to metabolic stability by resisting degradation from cytochrome P450 enzymes.

The synthesis of 3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the thienopyrimidine core.

Efforts are being made to optimize synthetic routes for scalability and cost-effectiveness. Green chemistry principles have been integrated into the synthesis process to minimize waste and reduce environmental impact. These efforts align with global trends toward sustainable pharmaceutical manufacturing.

Preclinical studies have begun to evaluate the safety and efficacy of this compound in animal models. Initial results are encouraging, showing that it can modulate target enzymes without significant toxicity at therapeutic doses. These findings provide a strong foundation for advancing into human clinical trials.

The development pipeline for 3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one includes several stages of testing to ensure its suitability for therapeutic use. Pharmacological profiling will be conducted to identify off-target effects and potential drug-drug interactions. Additionally, formulation development will focus on optimizing dosage forms for different administration routes.

Collaborations between academic institutions and pharmaceutical companies are playing a crucial role in advancing this research. Such partnerships facilitate access to resources and expertise needed for comprehensive characterization of the compound. The interdisciplinary approach ensures that all aspects of drug development are addressed systematically.

The regulatory landscape for new pharmaceutical entities continues to evolve. Compliance with international guidelines is essential for successful market entry. Regulatory submissions will include detailed data on chemical synthesis, pharmacokinetics, toxicology profiles, and clinical efficacy.

In conclusion,3-benzyl-2-{(2-chlorophenyl)methylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one represents a promising therapeutic agent with diverse applications in medicine. Its unique structural features make it a valuable addition to ongoing drug discovery efforts aimed at addressing unmet medical needs.

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